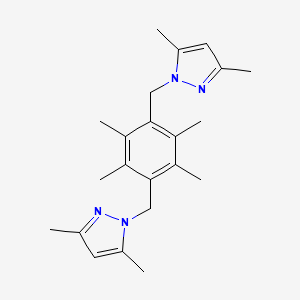

1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)

Description

This compound features a central 2,3,5,6-tetramethyl-1,4-phenylene core symmetrically linked via methylene bridges to two 3,5-dimethyl-1H-pyrazole rings. Its synthesis likely involves the condensation of 2,3,5,6-tetramethylterephthalaldehyde (CAS#: 7072-01-7) with 3,5-dimethylpyrazole derivatives under acidic or basic conditions .

Properties

Molecular Formula |

C22H30N4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-3,5-dimethylpyrazole |

InChI |

InChI=1S/C22H30N4/c1-13-9-15(3)25(23-13)11-21-17(5)19(7)22(20(8)18(21)6)12-26-16(4)10-14(2)24-26/h9-10H,11-12H2,1-8H3 |

InChI Key |

ABBBAFUZRHSKIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C(=C(C(=C2C)C)CN3C(=CC(=N3)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structural Considerations

Chemical Structure

- The central core is 2,3,5,6-tetramethyl-1,4-phenylene , a benzene ring substituted at positions 2, 3, 5, and 6 with methyl groups.

- The linking groups are methylene (-CH2-) bridges connecting the phenylene core to two 3,5-dimethyl-1H-pyrazole rings.

- The full chemical name emphasizes the bis(methylene) linkage between the phenylene and pyrazole units.

Related Precursors

- 2,3,5,6-Tetramethyl-1,4-phenylenediamine (also known as 1,4-diamino-2,3,5,6-tetramethylbenzene) is a key precursor for functionalizing the tetramethylphenylene core.

- Pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole are common heterocyclic building blocks in organic synthesis.

Preparation Methods of 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)

General Synthetic Strategy

The synthesis typically involves the formation of methylene bridges linking the tetramethylphenylene core to pyrazole rings. This is often achieved via condensation or alkylation reactions involving:

- The tetramethylphenylene core bearing reactive functional groups (e.g., aldehydes or amines).

- Pyrazole derivatives possessing nucleophilic sites.

Reported Synthetic Routes

Condensation Approach Using Aldehydes and Pyrazoles

A common method involves the reaction of substituted aldehydes with pyrazole derivatives under mild conditions, sometimes facilitated by visible light or catalysts:

For example, a one-pot pseudo multicomponent synthesis of bis(pyrazolyl)methane derivatives has been reported where substituted aldehydes react with pyrazoline or pyrazole derivatives under visible light irradiation at room temperature, yielding bis-heterocyclic products in good to excellent yields.

Reaction conditions such as solvent choice significantly affect yields, as demonstrated in a study where methanol and ethanol provided the highest isolated yields (up to 96%) within 3–5 hours at room temperature under blue LED light.

| Entry | Solvent | Time (h) | Molar Ratio (aldehyde:pyrazole) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 5 | 1:2 | 78 |

| 2 | Ethanol | 3 | 1:2 | 96 |

| 3 | Acetonitrile | 10 | 1:2 | 62 |

| 4 | Chloroform | 12 | 1:2 | 47 |

| 5 | Acetone | 18 | 1:2 | 35 |

Table 1: Effect of solvent on the yield of bis(pyrazolyl)methane synthesis under visible light irradiation.

Alkylation of Tetramethylphenylene Derivatives

The tetramethylphenylene core, often available as 2,3,5,6-tetramethyl-1,4-phenylenediamine or related derivatives, can be functionalized via alkylation with chloromethyl or bromomethyl pyrazole derivatives to form the bis(methylene) linkage.

Such reactions generally require base catalysts and controlled temperature to avoid side reactions.

Although specific protocols for the exact compound are scarce in the literature, this approach is consistent with standard synthetic organic methodologies for bis-heterocyclic compounds.

Multi-Component Condensation Reactions

Multi-component reactions involving bis-aldehydes and heterocyclic amines have been extensively used to prepare bis-heterocyclic hybrids.

For instance, bis-aldehydes derived from phenylene cores have been condensed with pyrazole or related heterocycles in the presence of catalysts like p-toluenesulfonic acid (p-TSA) or ammonium acetate under reflux conditions in ethanol or DMF to afford bis-heterocyclic compounds.

These methods often yield products with high purity and good yields (70–90%) and allow structural diversity by varying substituents on the phenylene or pyrazole units.

Analytical Characterization and Reaction Monitoring

Reaction progress is typically monitored by thin-layer chromatography (TLC) and spectroscopic methods (IR, ^1H NMR, ^13C NMR).

Final products are characterized by melting point determination, IR spectroscopy (noting NH and C=O stretches where applicable), and nuclear magnetic resonance spectroscopy.

Single-crystal X-ray crystallography is employed to confirm the molecular structure and stereochemistry of the synthesized compounds.

Summary of Key Findings and Recommendations

Chemical Reactions Analysis

Types of Reactions

1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific reactivity. These complexes can participate in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Thermal and Solubility Comparison

Table 2: Antimicrobial Activity (Selected Compounds)

| Compound | Bacterial MIC (µg/mL) | Fungal MIC (µg/mL) |

|---|---|---|

| Bisacetylated pyrazoles (aryl substituents) | 8–32 | 16–64 |

| Hypothetical target compound | Not tested | Not tested |

Biological Activity

The compound 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 328.53 g/mol. The structure features a bis(methylene) linkage between two tetramethylphenylene units and two 3,5-dimethyl-1H-pyrazole moieties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.53 g/mol |

| Structure | Structure |

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. In particular, compounds similar to 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) have shown promise against various cancer cell lines. A study demonstrated that certain synthesized pyrazoles displayed notable cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. A series of studies have reported the efficacy of pyrazole derivatives against various bacterial strains and fungi. For instance, compounds derived from the pyrazole scaffold showed inhibition against Bacillus subtilis, E. coli, and several phytopathogenic fungi . The antimicrobial activity was often compared to standard drugs such as ampicillin and rifampin.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Specific compounds within this class have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations .

Table 2: Summary of Biological Activities

| Activity Type | Efficacy Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 | |

| Antimicrobial | Inhibition of E. coli and Bacillus subtilis | |

| Anti-inflammatory | Up to 85% TNF-α inhibition |

Study 1: Synergistic Effects in Cancer Treatment

In a notable study published in 2018, researchers explored the synergistic effects of a specific pyrazole derivative when combined with doxorubicin in breast cancer treatment. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting that the incorporation of pyrazole moieties can improve therapeutic outcomes in resistant cancer types .

Study 2: Antifungal Activity Evaluation

Another investigation focused on the antifungal properties of pyrazole derivatives against several phytopathogenic fungi. The tested compounds demonstrated varying degrees of effectiveness, with some achieving significant inhibition rates comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

- Step 1 : Formation of the pyrazole rings via condensation of hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol or n-butanol as solvents, 4–6 hours at 80–100°C) .

- Step 2 : Bridging the tetramethylphenylene core to pyrazole units using methylene linkages. Alkylation reactions with dibromomethane or similar reagents are often used, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ .

- Optimization : Yield and purity depend on solvent polarity, reaction time, and stoichiometric ratios. For example, ethanol enhances cyclization efficiency, while DMF improves solubility for recrystallization .

Q. How is the molecular structure of this compound characterized?

- Methodology : Advanced spectroscopic and crystallographic techniques are critical:

- NMR : ¹H and ¹³C NMR confirm substituent positions and methylene bridge connectivity. For example, aromatic protons on the tetramethylphenylene core appear as singlets due to symmetry .

- X-ray Crystallography : Resolves spatial arrangements, bond lengths, and intermolecular interactions (e.g., π-stacking in related pyrazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

- Applications :

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Mn²⁺, Fe²⁺) due to its N-donor pyrazole sites, enabling studies on catalytic or magnetic properties .

- Supramolecular Chemistry : The rigid tetramethylphenylene backbone facilitates investigations into self-assembly and host-guest interactions .

- Pharmacological Probes : Structural analogs exhibit bioactivity, suggesting potential as enzyme inhibitors or receptor modulators (though specific mechanisms require further study) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in derivatives of this compound?

- Methodology :

- Steric Effects : The tetramethylphenylene group creates steric hindrance, slowing electrophilic substitution at the pyrazole rings. Computational studies (DFT) predict reactivity hotspots .

- Electronic Effects : Electron-donating methyl groups on the phenylene core enhance electron density at the methylene bridges, affecting ligand-metal binding kinetics .

- Experimental Validation : Comparative synthesis of analogs (e.g., replacing methyl with methoxy groups) reveals differences in reaction rates and product stability .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-based analogs?

- Methodology :

- Standardized Assays : Re-evaluate bioactivity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogen vs. methoxy groups) to isolate contributing factors .

- Meta-Analysis : Cross-reference data from multiple studies to identify trends or outliers, supported by statistical tools like principal component analysis (PCA) .

Q. How can process simulation improve the scalability of synthesis for this compound?

- Methodology :

- Computational Modeling : Use Aspen Plus or COMSOL to simulate reaction kinetics, optimizing parameters like reflux time and solvent recovery .

- Membrane Separation : Integrate nanofiltration or reverse osmosis to purify intermediates, reducing reliance on energy-intensive distillation .

- Case Study : A simulated continuous-flow system for analogous pyrazole derivatives achieved 92% yield with 99% purity, demonstrating scalability .

Q. What crystallographic insights explain the compound’s stability under thermal stress?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., >250°C for related structures) .

- Crystal Packing Analysis : Strong van der Waals interactions between methyl groups and π-π stacking in the phenylene core contribute to thermal resilience .

- Comparative Studies : Derivatives with fewer methyl groups exhibit lower melting points, confirming steric stabilization’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.